molecular formula C15H14N2O2S B13805361 (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester CAS No. 57626-46-7

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester

Cat. No.: B13805361
CAS No.: 57626-46-7
M. Wt: 286.4 g/mol
InChI Key: UGRRTOSUOZAXBQ-UHFFFAOYSA-N
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Description

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is a heterocyclic compound that combines the structural motifs of imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-B]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester is unique due to its specific structural features and the combination of imidazole and thiazole rings.

Properties

CAS No.

57626-46-7

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetate

InChI

InChI=1S/C15H14N2O2S/c1-2-19-14(18)8-12-10-20-15-16-13(9-17(12)15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

UGRRTOSUOZAXBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3

Origin of Product

United States

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